molecular formula C91H148N26O32S B1141221 DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN) CAS No. 104360-70-5

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Cat. No. B1141221
M. Wt: 2150.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Diazepam Binding Inhibitor Fragment (Human) is a protein that is regulated by hormones and is involved in lipid metabolism . It is also known to displace beta-carbolines and benzodiazepines, which modulate signal transduction at type A gamma-aminobutyric acid receptors located in brain synapses . The protein is conserved from yeast to mammals, with the most highly conserved domain consisting of seven contiguous residues that constitute the hydrophobic binding site for medium- and long-chain acyl-Coenzyme A esters .


Synthesis Analysis

The synthesis of Diazepam and its derivatives has been a topic of interest in the scientific community . The first synthesized benzodiazepine was chlordiazepoxide, obtained in 1957, and its structural derivatives such as oxazepam and diazepam showed much stronger sedative effects . The synthesis of benzodiazepines has been reported by several groups, with methods involving continuous flow synthesis .


Molecular Structure Analysis

The Diazepam Binding Inhibitor Fragment (Human) contains a total of 299 bonds, including 151 non-H bonds, 32 multiple bonds, 72 rotatable bonds, 26 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 4 carboxylic acids (aliphatic), 2 primary amides (aliphatic), 18 secondary amides (aliphatic), and 1 tertiary amide .


Chemical Reactions Analysis

The chemical reactions involving Diazepam and its derivatives have been studied extensively . The last step in the reaction pathway involves the conjugation of the 3-hydroxy compounds mainly with glucuronic acid, resulting in pharmacologically inactive products .

Future Directions

Research on Diazepam and its derivatives is flourishing . Current research has focused on its mechanism of action, application in disease, pharmacokinetics, risk, assessment, and management of use, status epilepticus, gamma-aminobutyric acid receptors (GABAR), intranasal formulation, gephyrin, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) as the current research hotspot . The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research .

properties

CAS RN

104360-70-5

Product Name

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Molecular Formula

C91H148N26O32S

Molecular Weight

2150.37

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.